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Compound of Interest

Compound Name: Sodium pangamate

Cat. No.: B10753156 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The term "pangamic acid" or "Vitamin B15" does not refer to a single, scientifically

verified chemical compound. Various substances with different chemical compositions have

been marketed under this name.[1] The original synthesis methods have not been found to be

reproducible.[1] These application notes and protocols are based on the characterization of one

of the proposed structures for pangamic acid: 6-O-(N,N-dimethylglycinyl)-D-gluconic acid.[1]

The presented data is largely predictive and intended as a general guide for the analysis of

compounds purported to be pangamic acid.

Introduction to Spectroscopic Characterization
Spectroscopic techniques are essential analytical methods for elucidating the molecular

structure and composition of chemical compounds by examining their interaction with

electromagnetic radiation.[2] For a compound with the proposed structure of 6-O-(N,N-

dimethylglycinyl)-D-gluconic acid, a combination of Nuclear Magnetic Resonance (NMR)

spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-

Vis) spectroscopy can provide comprehensive structural information.

Logical Workflow for Characterization:
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The general workflow for the spectroscopic characterization of a putative pangamate

compound is outlined below.
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Pangamate Compound Sample Purification (if necessary) Dissolution in Appropriate Solvent

UV-Vis Spectroscopy

IR Spectroscopy

NMR Spectroscopy

Mass Spectrometry

Acquired Spectral Data

Structure Elucidation

Purity Assessment
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Caption: General workflow for the spectroscopic analysis of a pangamate compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of

an organic molecule. For the proposed structure of pangamate, ¹H NMR and ¹³C NMR will be

crucial for identifying the different proton and carbon environments.

Predicted ¹H and ¹³C NMR Data
The following table summarizes the predicted chemical shifts for the proposed structure of 6-O-

(N,N-dimethylglycinyl)-D-gluconic acid. These are estimates based on typical values for similar

functional groups.
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¹H NMR ¹³C NMR

Predicted δ (ppm) Assignment Predicted δ (ppm) Assignment

~2.3 -N(CH₃)₂ ~45 -N(CH₃)₂

~3.2 -N-CH₂-COO- ~60 -N-CH₂-COO-

3.6 - 4.5 Gluconic acid protons 65 - 75 Gluconic acid carbons

~11.0 -COOH ~170 -COO- (ester)

~175 -COOH (acid)

Experimental Protocol: NMR Spectroscopy
Sample Preparation:

Dissolve 5-10 mg of the purified pangamate compound in approximately 0.7 mL of a

deuterated solvent (e.g., D₂O, DMSO-d₆).

Transfer the solution to a 5 mm NMR tube.

Instrument Setup:

Use a spectrometer operating at a frequency of 400 MHz or higher for better resolution.

Tune and shim the instrument to ensure a homogeneous magnetic field.

Data Acquisition:

Acquire a ¹H NMR spectrum using a standard pulse sequence.

Acquire a ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization

Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

If necessary, perform 2D NMR experiments like COSY (Correlation Spectroscopy) and

HSQC (Heteronuclear Single Quantum Coherence) to establish connectivity between

protons and carbons.
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Caption: Experimental workflow for NMR spectroscopic analysis.

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and elemental composition

of a compound. High-resolution mass spectrometry (HRMS) is particularly useful for confirming

the molecular formula.

Predicted Mass Spectrometry Data
Technique Predicted m/z Ion Molecular Formula

ESI-MS (+) 282.1285 [M+H]⁺ C₁₀H₂₀NO₈

ESI-MS (+) 304.1104 [M+Na]⁺ C₁₀H₁₉NNaO₈

ESI-MS (-) 280.1143 [M-H]⁻ C₁₀H₁₈NO₈

M refers to the proposed structure of 6-O-(N,N-dimethylglycinyl)-D-gluconic acid with a

molecular weight of 281.26 g/mol .[1]

Experimental Protocol: Mass Spectrometry
Sample Preparation:

Prepare a dilute solution of the pangamate compound (1-10 µg/mL) in a suitable solvent

such as methanol or a water/acetonitrile mixture.

The solvent should be compatible with the ionization technique being used (e.g.,

Electrospray Ionization - ESI).

Instrument Setup:

Use a high-resolution mass spectrometer (e.g., QTOF or Orbitrap) for accurate mass

measurements.[3]

Calibrate the instrument using a known standard.

Data Acquisition:

Infuse the sample solution directly into the mass spectrometer or inject it via a liquid

chromatography system (LC-MS).
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Acquire mass spectra in both positive and negative ion modes to observe different

adducts.

Perform tandem mass spectrometry (MS/MS) on the parent ion to obtain fragmentation

patterns, which can aid in structural elucidation.[3]

Start: Pangamate Sample

Prepare Dilute Solution

Inject into Mass Spectrometer

Acquire Full Scan MS

Acquire MS/MS on Parent Ion

Analyze Mass and Fragmentation

End: Molecular Formula and Structure Fragments
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Caption: Experimental workflow for mass spectrometric analysis.
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.[4]

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Functional Group Vibration

3300 - 2500 (broad) O-H Stretching (Carboxylic Acid)

2950 - 2850 C-H Stretching (Aliphatic)

~1735 C=O Stretching (Ester)

~1710 C=O Stretching (Carboxylic Acid)

1200 - 1000 C-O Stretching (Ester, Alcohol)

Experimental Protocol: IR Spectroscopy
Sample Preparation:

For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be

used.

For the KBr pellet method, mix a small amount of the sample with dry KBr powder and

press it into a transparent disk.

For ATR, place a small amount of the solid sample directly on the ATR crystal.

Instrument Setup:

Use a Fourier Transform Infrared (FTIR) spectrometer.

Record a background spectrum of the empty sample compartment or the clean ATR

crystal.

Data Acquisition:
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Place the sample in the spectrometer and acquire the IR spectrum, typically in the range

of 4000-400 cm⁻¹.

The instrument's software will automatically ratio the sample spectrum to the background

spectrum to produce the final absorbance or transmittance spectrum.

Start: Pangamate Sample

Prepare Sample (KBr Pellet or ATR)

Acquire Sample Spectrum

Acquire Background Spectrum

Analyze Absorption Bands

End: Functional Group Identification
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Caption: Experimental workflow for infrared spectroscopic analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about conjugated systems in a molecule. The

proposed structure of pangamic acid does not contain significant chromophores that absorb

strongly in the UV-Vis range. Therefore, its primary use would be for quantitative analysis using

a suitable derivatization agent or for detecting impurities that do contain chromophores.

Predicted UV-Vis Absorption
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λ_max (nm) Molar Absorptivity (ε) Chromophore

~210 Low Carbonyl groups (n→π*)

Experimental Protocol: UV-Vis Spectroscopy
Sample Preparation:

Prepare a series of standard solutions of the pangamate compound of known

concentrations in a UV-transparent solvent (e.g., water, ethanol).

Prepare a solution of the unknown sample in the same solvent.

Instrument Setup:

Use a double-beam UV-Vis spectrophotometer.[5]

Calibrate the instrument by running a baseline with the solvent in both the sample and

reference cuvettes.

Data Acquisition:

Record the UV-Vis spectrum of each standard solution and the unknown sample, typically

from 200-400 nm.

For quantitative analysis, construct a calibration curve by plotting absorbance at λ_max

versus concentration for the standard solutions.

Determine the concentration of the unknown sample from its absorbance using the

calibration curve.
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Caption: Experimental workflow for quantitative UV-Vis analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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